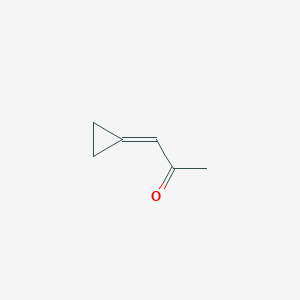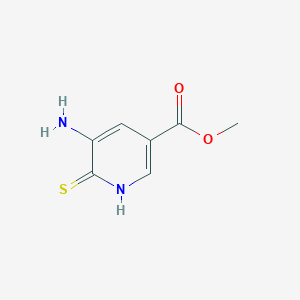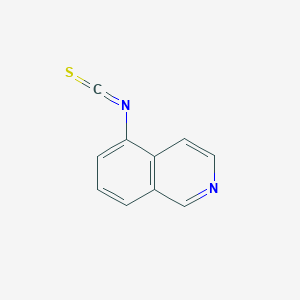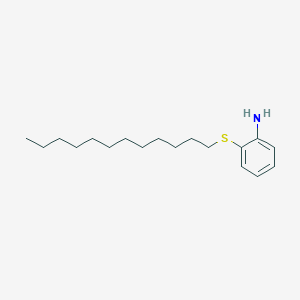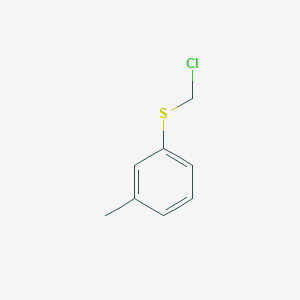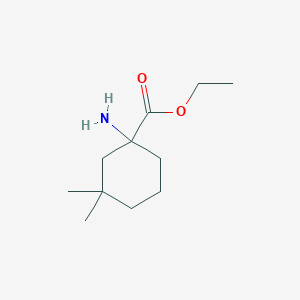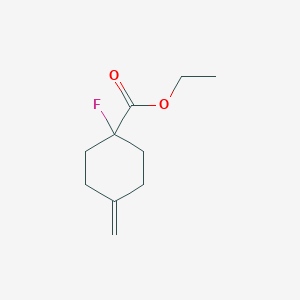
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate
Vue d'ensemble
Description
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate is a fluorinated organic compound with the molecular formula C10H15FO2. This compound is known for its unique structure, which includes a fluoro group and a methylene group attached to a cyclohexane ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with ethyl fluoroacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The methylene group can also participate in reactions that modify the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-chloro-4-methylenecyclohexanecarboxylate
- Ethyl 1-bromo-4-methylenecyclohexanecarboxylate
- Ethyl 1-iodo-4-methylenecyclohexanecarboxylate
Uniqueness
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H15FO2 |
|---|---|
Poids moléculaire |
186.22 g/mol |
Nom IUPAC |
ethyl 1-fluoro-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15FO2/c1-3-13-9(12)10(11)6-4-8(2)5-7-10/h2-7H2,1H3 |
Clé InChI |
RBHLOSSYNYIVSF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(=C)CC1)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

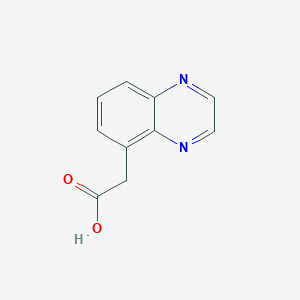

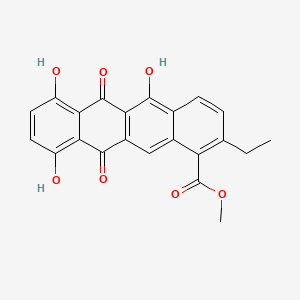
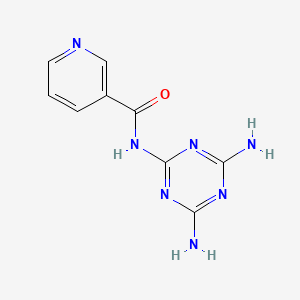

![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)
![Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B8742894.png)
